molecular formula C9H11ClO3S B2794920 [3-Chloro-5-(ethanesulfonyl)phenyl]methanol CAS No. 1566400-39-2

[3-Chloro-5-(ethanesulfonyl)phenyl]methanol

Cat. No. B2794920
CAS RN: 1566400-39-2
M. Wt: 234.69
InChI Key: NCPIPZLVUACVJQ-UHFFFAOYSA-N
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Description

“[3-Chloro-5-(ethanesulfonyl)phenyl]methanol” is a research chemical with the CAS number 1566400-39-2 . It is used in a variety of research applications .


Molecular Structure Analysis

The molecular formula of “[3-Chloro-5-(ethanesulfonyl)phenyl]methanol” is C9H11ClO3S . Its molecular weight is 234.7 g/mol . The SMILES representation is CCS(=O)(=O)C1=CC(=CC(=C1)CO)Cl .

Scientific Research Applications

Organic Synthesis and Catalysis

Studies on similar compounds highlight the versatility of chloro- and sulfonyl-functionalized phenyl methanols in organic synthesis. For example, the synthesis of protected allylic amines from allylic phenyl selenides using chloramine T in methanol showcases the utility of methanol as a solvent and reactant in facilitating transformations under mild conditions (Fankhauser, Peevey, & Hopkins, 1984). Moreover, the use of methanol as both a C1 synthon and hydrogen source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst, demonstrates the potential for efficient and green synthetic routes (Sarki et al., 2021).

Molecular Structure and Tautomeric Transformations

Research on derivatives of 1-phenyl-3-methylpyrazol-2-in-5-thione crystallized from methanol illustrates the importance of solvents in stabilizing specific tautomeric forms, highlighting the intricate balance between molecular structure and solvent interactions (Chmutova et al., 2001).

Enzymatic Reactions and Methanol Utilization

The role of methanol in enzymatic reactions, as demonstrated by its involvement in methanogenesis from methanol by Methanosarcina barkeri, underscores the biochemical relevance of methanol and related compounds in microbial metabolic pathways (van der Meijden et al., 1983).

Lipid Dynamics and Biological Membranes

The impact of methanol on lipid dynamics, particularly on the acceleration of DMPC flip-flop and transfer, provides insights into the effects of solvents on membrane properties and functions. This research highlights the complexity of biological systems and the influence of small molecules on biophysical processes (Nguyen et al., 2019).

properties

IUPAC Name

(3-chloro-5-ethylsulfonylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-2-14(12,13)9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPIPZLVUACVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=CC(=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Chloro-5-(ethanesulfonyl)phenyl]methanol

CAS RN

1566400-39-2
Record name [3-chloro-5-(ethanesulfonyl)phenyl]methanol
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